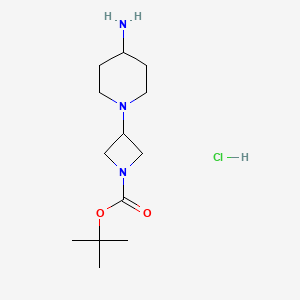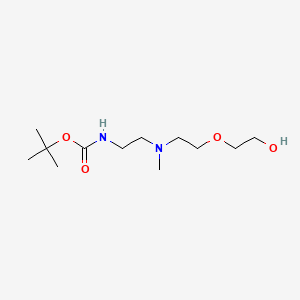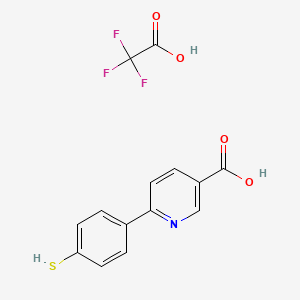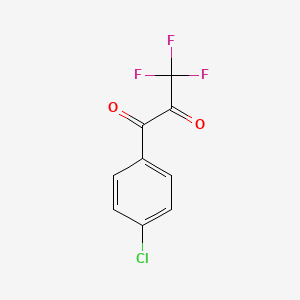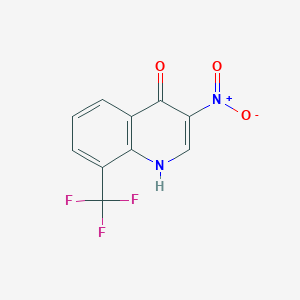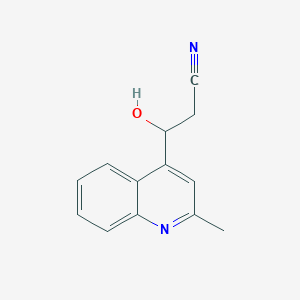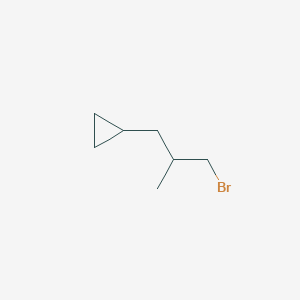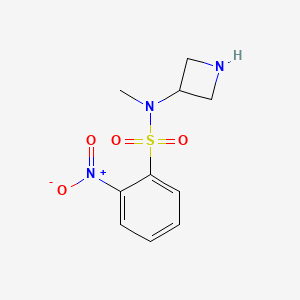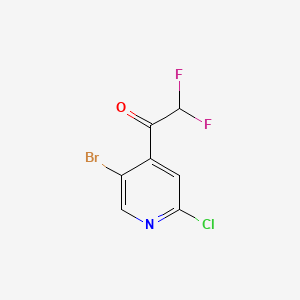![molecular formula C14H15FO2 B13584868 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for research in medicinal chemistry and materials science. The incorporation of a fluorine atom and a phenyl group further enhances its chemical properties, potentially offering improved biological activity and physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the fluorine and phenyl groups. The final step involves the addition of the propanoic acid moiety.
Preparation of Bicyclo[1.1.1]pentane Core: This can be achieved through a series of cycloaddition reactions, often starting with simple alkenes and alkynes.
Introduction of Fluorine and Phenyl Groups: This step may involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the specific reagents and conditions used.
Addition of Propanoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid: Lacks the fluorine atom, which may result in different physicochemical properties and biological activity.
2-(2-Fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid: Lacks the phenyl group, which can affect its binding affinity and selectivity.
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Has a different carboxylic acid moiety, which can influence its reactivity and biological effects.
Uniqueness
The combination of the fluorine atom, phenyl group, and bicyclo[1.1.1]pentane core in 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid makes it unique. This structure provides a balance of rigidity, stability, and enhanced binding properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H15FO2 |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
2-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C14H15FO2/c1-9(11(16)17)13-7-14(8-13,12(13)15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17) |
Clé InChI |
CQEAUMIULAAZCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



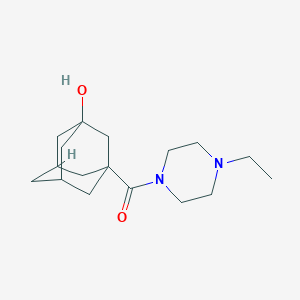
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
